Nusinersen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Mechanism of Action in Research

Nusinersen is an antisense oligonucleotide (ASO) medication. ASOs are short strands of synthetic DNA that target specific pre-mRNA molecules. In the case of nusinersen, it targets a specific exon within the SMN2 gene. This exon is often skipped during normal pre-mRNA splicing, resulting in a non-functional SMN protein. Nusinersen binds to this exon, promoting its inclusion during splicing and leading to the production of more full-length, functional SMN protein [National Institutes of Health, ].

Clinical Trial Results

Nusinersen's efficacy has been demonstrated in several clinical trials. The ENDEAR trial, for example, investigated the use of nusinersen in infants with SMA type 1. Compared to a sham control group, infants treated with nusinersen showed improvements in motor function and survival without permanent ventilation [The New England Journal of Medicine, ]. Similar positive results have been observed in trials for SMA types 2 and 3.

Ongoing Research

While nusinersen has shown significant promise in treating SMA, research is ongoing to further understand its effects and explore potential improvements. Some areas of ongoing research include:

- Long-term effects: Nusinersen is a relatively new treatment, and further research is needed to determine its long-term safety and efficacy.

- Dosage optimization: Researchers are investigating whether adjusting the dosage of nusinersen could improve outcomes for certain patient populations.

- Gene therapy approaches: Gene therapy offers a potential one-time treatment for SMA. Clinical trials are underway to evaluate the safety and efficacy of these approaches.

Nusinersen is an innovative therapeutic agent specifically designed to treat spinal muscular atrophy, a severe genetic disorder characterized by the degeneration of motor neurons due to a deficiency in survival motor neuron protein. It is classified as an antisense oligonucleotide, which means it is a short strand of nucleic acid that can bind to specific RNA sequences, thereby modifying gene expression. Nusinersen targets the splicing of the survival motor neuron 2 gene, enhancing the inclusion of exon 7 in its messenger ribonucleic acid, which leads to increased production of functional survival motor neuron protein. This mechanism is crucial for patients with spinal muscular atrophy, particularly those with mutations in the survival motor neuron 1 gene, as it compensates for the loss of function caused by these mutations .

Nusinersen is chemically modified to enhance its stability and efficacy. The primary chemical reaction involves the formation of Watson-Crick base pairs with the target sequence located in intron 7 of the survival motor neuron 2 messenger ribonucleic acid. Specifically, it binds to an intronic silencing element known as ISS-N1, which normally inhibits the inclusion of exon 7 during RNA splicing. By binding to this site, nusinersen disrupts the recruitment of splicing repressors and promotes the inclusion of exon 7, resulting in a more effective production of the survival motor neuron protein .

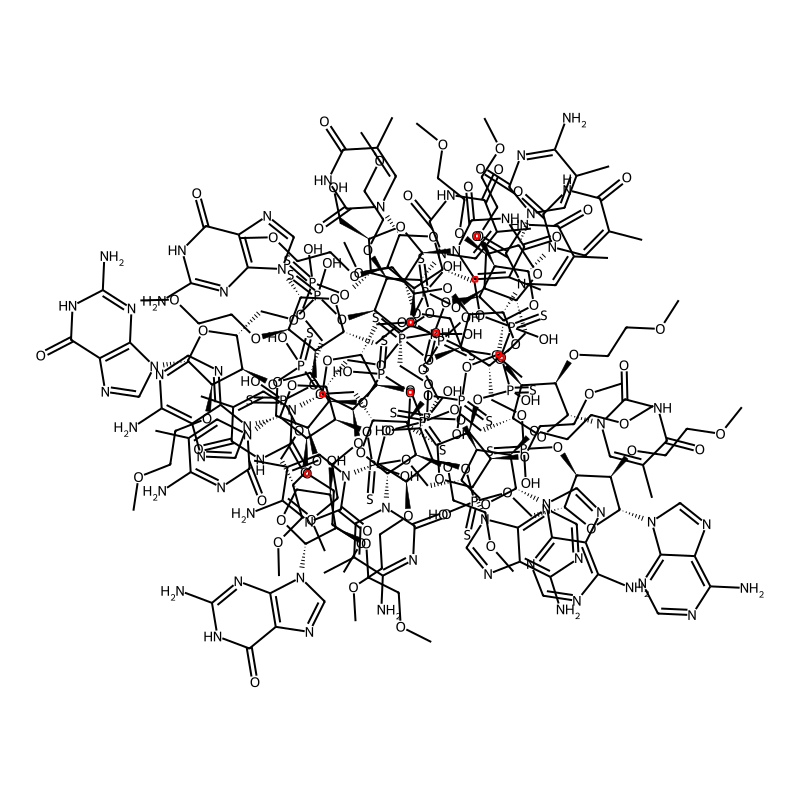

The chemical structure of nusinersen features several key modifications:

- 2'-O-2-methoxyethyl modifications: These replace the traditional 2'-hydroxy groups in ribonucleic acids, enhancing binding affinity and resistance to nucleases.

- Phosphorothioate linkages: These modifications help increase stability and prolong circulation time within biological systems .

The biological activity of nusinersen is primarily centered around its ability to modulate RNA splicing. By enhancing the inclusion of exon 7 in survival motor neuron 2 messenger ribonucleic acid, nusinersen increases levels of functional survival motor neuron protein in the central nervous system. This activity has been demonstrated in both preclinical models and clinical trials, where treatment with nusinersen resulted in improved motor function and halted disease progression in patients with spinal muscular atrophy .

In clinical studies, nusinersen has shown significant efficacy, particularly in infants with type 1 spinal muscular atrophy. Approximately 60% of treated infants exhibited improvements in motor function compared to untreated controls .

The synthesis of nusinersen involves several key steps:

- Oligonucleotide Synthesis: The initial step involves synthesizing a single-stranded DNA oligonucleotide using automated solid-phase synthesis techniques.

- Chemical Modifications: The oligonucleotide undergoes chemical modifications including:

- Substitution of 2'-hydroxy groups with 2'-O-2-methoxyethyl groups.

- Replacement of phosphate linkages with phosphorothioate linkages to enhance stability.

- Purification: The synthesized product is purified using high-performance liquid chromatography to ensure that only the desired oligonucleotide remains.

- Characterization: Final characterization is performed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm structure and purity .

Nusinersen is primarily used for the treatment of spinal muscular atrophy. It was approved by the United States Food and Drug Administration in December 2016 and has since been recognized as a breakthrough therapy for this condition. The drug is administered via intrathecal injection directly into the cerebrospinal fluid, allowing for targeted delivery to central nervous system tissues where it exerts its therapeutic effects .

In addition to its primary application for spinal muscular atrophy, research is ongoing to explore potential applications for other neurodegenerative diseases where similar mechanisms may be involved.

Nusinersen exhibits specific interactions with various proteins involved in RNA splicing. Its primary action involves displacing heterogeneous ribonucleoproteins from their binding sites on survival motor neuron 2 messenger ribonucleic acid, which facilitates exon inclusion during splicing. Studies have shown that nusinersen effectively alters splicing patterns by preventing the binding of splicing repressors that would otherwise inhibit exon 7 inclusion .

Moreover, pharmacokinetic studies indicate that nusinersen has a prolonged half-life in cerebrospinal fluid (135-177 days) compared to plasma (63-87 days), reflecting its sustained action within the central nervous system following administration .

Nusinersen belongs to a class of drugs known as antisense oligonucleotides. Other similar compounds include:

- Onasemnogene abeparvovec-xioi: A gene therapy that delivers a copy of the survival motor neuron gene directly into patients' cells.

- Risdiplam: A small molecule that modulates RNA splicing similar to nusinersen but operates via a different mechanism.

Comparison TableCompound Mechanism Administration Method Approval Year Nusinersen Antisense oligonucleotide Intrathecal injection 2016 Onasemnogene abeparvovec-xioi Gene therapy Intravenous 2019 Risdiplam RNA splicing modulation Oral 2020

| Compound | Mechanism | Administration Method | Approval Year |

|---|---|---|---|

| Nusinersen | Antisense oligonucleotide | Intrathecal injection | 2016 |

| Onasemnogene abeparvovec-xioi | Gene therapy | Intravenous | 2019 |

| Risdiplam | RNA splicing modulation | Oral | 2020 |

Nusinersen's uniqueness lies in its specific targeting of RNA splicing through antisense technology, offering a distinct approach compared to gene therapy or small molecule modulation strategies employed by other treatments .

Optimization of Nuclease Resistance and Tissue Distribution

Nusinersen’s backbone incorporates two critical chemical modifications: a phosphorothioate (PS) linkage and 2′-MOE groups at the termini. The PS substitution replaces a non-bridging oxygen atom with sulfur in the oligonucleotide backbone, conferring resistance to enzymatic degradation by endonucleases and exonucleases [1] [3]. This modification enhances the ASO’s half-life in vivo, enabling sustained tissue exposure after intrathecal administration. The 2′-MOE modification further stabilizes the ASO-RNA duplex by inducing a C3′-endo sugar conformation, which increases binding affinity to the target RNA while reducing immune recognition [3] [4].

Comparative studies in SMA mouse models demonstrate that MOE-modified ASOs exhibit superior pharmacokinetics compared to morpholino (PMO) counterparts. At equivalent molar doses, MOE-modified ASOs achieve more persistent SMN2 exon 7 inclusion in peripheral tissues such as liver, heart, and skeletal muscle, attributable to enhanced tissue retention and slower clearance [1]. The PS backbone also promotes plasma protein binding, facilitating broad tissue distribution beyond the central nervous system (CNS) [1] [3].

Sequence Length and Target Engagement

Nusinersen’s 18-mer sequence (5′-TCACTTTCATAATGCTGG-3′) was optimized to span the intronic splice silencer N1 (ISS-N1) in SMN2 intron 7. The extended length relative to earlier ASO designs ensures complete coverage of ISS-N1, a 15-nt region spanning positions +10 to +24 downstream of exon 7 [4] [5]. Thermodynamic modeling indicates that the 2′-MOE modifications at positions 1–5 and 14–18 (flanking a central DNA gap) stabilize the ASO-RNA hybrid, achieving a melting temperature (T~m~) of ~65°C under physiological conditions [3] [4]. This stability is critical for outcompeting endogenous splicing repressors bound to ISS-N1.

Thermodynamic Binding Specificity to Intronic Splice Silencing Site ISS-N1

Molecular Architecture of ISS-N1

ISS-N1 comprises two juxtaposed heterogeneous nuclear ribonucleoprotein (hnRNP) A1/A2 binding motifs: CAGCATT (+11 to +17) and TGAAAG (+19 to +24) [5] [6]. These motifs form a bipartite repressive element that recruits hnRNP A1/A2, which sterically block the recognition of exon 7’s 5′ splice site (5′ss) by U1 small nuclear ribonucleoprotein (snRNP) [4] [6]. Nusinersen’s sequence is complementary to ISS-N1, enabling high-affinity binding (dissociation constant K~d~ ≈ 2 nM) through Watson-Crick base pairing [4] [5].

Disruption of Inhibitory RNA Secondary Structures

ISS-N1 participates in a long-distance intramolecular interaction with a downstream intronic sequence, ISS-N2, forming an internal stem-loop structure (ISTL1) [4] [6]. This structure sequesters the 5′ss of exon 7 and stabilizes hnRNP A1/A2 binding. Nusinersen binding to ISS-N1 disrupts ISTL1, increasing the accessibility of the 5′ss for U1 snRNP recruitment [4] [6]. Nuclear magnetic resonance (NMR) studies reveal that the ASO-ISS-N1 hybrid adopts an A-form helix, which sterically prevents hnRNP A1/A2 from engaging their cognate motifs [6].

Displacement of Repressive Splicing Factors and Exon 7 Inclusion Efficiency

Antagonism of hnRNP A1/A2 Splicing Repression

HnRNP A1/A2 proteins bind ISS-N1 with high avidity due to their tandem RNA recognition motifs (RRMs), which cooperatively engage the bipartite silencer [6]. Nusinersen displaces these proteins by occupying overlapping binding sites, thereby relieving their inhibitory effect on exon 7 splicing. In vitro splicing assays show that ASO-mediated sequestration of ISS-N1 reduces hnRNP A1/A2 binding by >90%, as measured by electrophoretic mobility shift assays (EMSAs) [5] [6]. This displacement is entropy-driven, as the rigid ASO-RNA hybrid minimizes conformational flexibility compared to the protein-RNA interaction [4] [6].

Recruitment of Splicing Activators

Concurrent with hnRNP A1/A2 displacement, Nusinersen exposes a TIA1-binding site downstream of ISS-N1 [4] [5]. TIA1, a splicing activator, promotes U1 snRNP recruitment to the 5′ss of exon 7 by stabilizing early spliceosomal complexes. Enhanced TIA1 binding correlates with a 4–5-fold increase in exon 7 inclusion in SMA patient-derived fibroblasts [5] [6]. The combined effects of repressor displacement and activator recruitment result in >80% correction of SMN2 splicing in motor neurons, as quantified by RNA-Seq [1] [4].

Tissue-Specific Splicing Correction Dynamics

In severe SMA mouse models, systemic administration of MOE-modified Nusinersen analogues demonstrates sustained exon 7 inclusion in the CNS and peripheral tissues. By contrast, PMO-modified ASOs exhibit rapid onset but transient activity, likely due to differences in protein binding and tissue retention [1]. MOE chemistry’s superior pharmacokinetic profile ensures prolonged occupancy of ISS-N1, maintaining SMN protein levels above the therapeutic threshold (>10% of wild-type) for ≥4 months post-dosing [1] [3].

Nusinersen demonstrates distinct pharmacokinetic characteristics in cerebrospinal fluid following intrathecal administration, characterized by prolonged retention and gradual elimination. The compound exhibits biphasic elimination kinetics with an initial distribution phase followed by an extended terminal elimination phase [1] [2].

Population pharmacokinetic modeling of nusinersen in seventy-two pediatric patients aged three months to seventeen years with spinal muscular atrophy revealed that cerebrospinal fluid pharmacokinetics can be described by a linear four-compartment model [3] [4]. The typical population parameters for cerebrospinal fluid disposition include a cerebrospinal fluid clearance value of 0.136 liters per hour and a cerebrospinal fluid volume of distribution of 0.433 liters [5]. The intercompartmental clearance between cerebrospinal fluid and central nervous system tissue compartments was determined to be 0.0712 liters per hour [5].

The median terminal elimination half-life of nusinersen in cerebrospinal fluid was calculated to be 163 days, with individual values ranging from 123 to 310 days across different age groups [5]. This extended half-life remains consistent across pediatric age groups, with no significant age-dependent variations observed in half-life values [5]. Specifically, the terminal elimination half-life values by age group demonstrate remarkable consistency: 159 days (median) for patients aged zero to three months, 165 days for three to six months, 171 days for six to twelve months, and 163 days for patients over six years of age [5].

| Age Group | Number of Patients | Mean Half-life (Days) | Standard Deviation | Median Half-life (Days) | Range (Days) |

|---|---|---|---|---|---|

| 0-3 months | 5 | 169 | 18.7 | 159 | 155-199 |

| 3-6 months | 8 | 166 | 22.0 | 165 | 135-196 |

| 6-12 months | 7 | 180 | 28.3 | 171 | 145-224 |

| 1-2 years | 9 | 180 | 40.0 | 172 | 147-289 |

| 2-6 years | 22 | 169 | 31.0 | 163 | 123-247 |

| >6 years | 21 | 173 | 40.1 | 160 | 139-310 |

Nusinersen concentrations remain measurable in cerebrospinal fluid for extended periods following intrathecal administration. In phase one studies, concentrations were detectable seven days post-dose across all dose levels and twenty-nine days post-dose in the nine milligram cohort, with a mean concentration of 2.33 ± 0.928 nanograms per milliliter [2]. The prolonged cerebrospinal fluid half-life of nusinersen was estimated to range from 132 to 177 days, with dose group means of 132 ± 42 days for the one milligram group, 135 ± 14.8 days for the three milligram group, 163 ± 26.5 days for the six milligram group, and 177 ± 41.3 days for the nine milligram group [2].

Cerebrospinal fluid concentrations demonstrate dose-dependent increases, although less than dose-proportional over the evaluated dose range. Nusinersen concentrations seven days after dosing increased dose-dependently but demonstrated a 3.7-fold increase over the evaluated dose range rather than proportional scaling [2]. The extended cerebrospinal fluid residence time supports infrequent dosing intervals of four to six months in pediatric patients [5].

Tissue-Specific Accumulation in Central Nervous System Motor Neuron Populations

Nusinersen demonstrates preferential distribution to central nervous system tissues following intrathecal administration, with particular accumulation in motor neuron-rich regions of the spinal cord and brainstem. Pharmacokinetic modeling incorporating data from ninety-two nonhuman primates following intrathecal doses of 0.3 to 7 milligrams characterized tissue distribution across cerebrospinal fluid, plasma, total spinal cord, brain, and pons compartments [6] [7].

The estimated volumes of distribution for central nervous system tissues reveal distinct patterns of accumulation. The total spinal cord demonstrated a volume of distribution of 4.5 milliliters, while brain tissue showed 53.8 milliliters, and pons tissue exhibited 2.11 milliliters [6] [7]. These values indicate substantial tissue binding and accumulation relative to the anatomical volumes of these structures.

Nusinersen distribution within the spinal cord exhibits a distinctive rostral-caudal gradient following intrathecal lumbar administration. Nonclinical studies in juvenile nonhuman primates receiving intrathecal doses demonstrated mean lumbar spinal cord concentrations ranging from 1.6- to 2.3-fold higher than thoracic levels and 2.0- to 3.5-fold higher than cervical spinal cord levels [8]. This distribution pattern reflects the proximity to the injection site and the flow dynamics of cerebrospinal fluid within the neuraxis.

Target tissue concentrations for pharmacological activity have been established through preclinical efficacy studies. Based on pharmacology and pharmacokinetic results in spinal muscular atrophy transgenic mice, target spinal cord tissue concentrations between 1 and 10 micrograms per gram are estimated to produce 50% to 90% survival motor neuron 2 exon 7 inclusion [8]. Clinical dosing regimens are designed to achieve concentrations at the high end of this range, with predictions of approximately 10 micrograms per gram in lumbar regions and 3 micrograms per gram in cervical spinal cord tissue following initial dosing [8].

The accumulation of nusinersen in motor neuron populations demonstrates specific therapeutic relevance for spinal muscular atrophy pathophysiology. Treatment with nusinersen via intracerebroventricular injection in spinal muscular atrophy mouse models normalized survival motor neuron expression specifically in spinal cord tissue but not in skeletal muscle [9] [10]. This selective central nervous system restoration demonstrates the tissue-specific targeting achieved through intrathecal delivery.

Nusinersen accumulation in central nervous system tissues facilitates restoration of cellular homeostasis in motor neurons. Treatment prevents disruption and loss of canonical Cajal bodies in alpha motor neurons, which are transcription-dependent nuclear organelles whose number and size accommodate cellular demands of pre-messenger ribonucleic acid splicing [10]. The compound also normalizes the distribution of polyadenylated messenger ribonucleic acids and prevents the abnormal accumulation of polyadenylated ribonucleic acids in nuclear granules [10].

The central nervous system tissue compartment demonstrates distinct equilibration kinetics with cerebrospinal fluid. Global sensitivity analysis revealed that the cerebrospinal fluid-to-plasma drug distribution rate of 0.09 per hour serves as a major determinant of maximum nusinersen concentration in central nervous system tissues [6] [7]. The model predicts rapid equilibration between cerebrospinal fluid and central nervous system tissues, followed by slower redistribution to plasma compartments [5].

Exonuclease-Mediated Metabolic Pathways and Elimination Kinetics

Nusinersen undergoes metabolism primarily through exonuclease-mediated hydrolysis, representing the principal elimination pathway for this antisense oligonucleotide therapeutic. The compound is metabolized slowly and predominantly via both three-prime and five-prime exonuclease-mediated hydrolysis, with the three-prime end serving as the primary site of nucleolytic attack [11] [12] [13].

The metabolic pathway generates a series of chain-shortened oligonucleotide metabolites through sequential nucleotide deletion. Analysis of serum samples from patients treated with nusinersen identified over fifteen different probable metabolites, including three-prime end shortmers, five-prime end shortmers, and metabolites with simultaneous loss of bases at both ends of the sequence [14] [15]. The observed metabolites were predominantly two-mer, three-mer, or four-mer oligonucleotides with masses ranging from 855 to 1614 daltons, compared to the parent compound mass of over 7000 daltons [15].

Exonuclease specificity demonstrates distinct patterns for nusinersen degradation. Both three-prime exonucleases and five-prime exonucleases contribute to nusinersen metabolism, with thirteen metabolites identified as products of simultaneous hydrolysis at both termini [15]. Additionally, some depurination and depyrimidination products were identified, indicating alternative minor degradation pathways beyond sequential exonuclease-mediated hydrolysis [15].

The tissue-specific distribution of metabolites reveals compartment-dependent processing patterns. Metabolite analysis in cerebrospinal fluid identifies primarily N-1 metabolites, while plasma contains N-1, N-2, N-3 and higher-order chain-shortened metabolites [16] [12]. This differential metabolite profile reflects the distinct enzymatic environments and clearance mechanisms operating in central nervous system versus systemic compartments.

| Compartment | Primary Metabolites | Elimination Pathway |

|---|---|---|

| Cerebrospinal Fluid | N-1 metabolites | Limited exonuclease activity |

| Plasma | N-1, N-2, N-3+ metabolites | Extensive exonuclease processing |

| Urine | Chain-shortened oligonucleotides | Renal excretion |

Elimination kinetics demonstrate distinct half-life values across biological compartments. The mean terminal elimination half-life is estimated at 135 to 177 days in cerebrospinal fluid and 63 to 87 days in plasma [17] [12] [13]. The prolonged cerebrospinal fluid half-life reflects the limited exonuclease activity and slower clearance mechanisms within the central nervous system compartment compared to systemic circulation.

Renal excretion serves as the primary route of elimination for nusinersen and its chain-shortened metabolites. The metabolites undergo urinary excretion and are not considered pharmacologically active [12] [13]. At twenty-four hours post-administration, only 0.5% of the administered dose was recovered in urine, indicating the slow systemic clearance and extensive tissue distribution characteristic of this antisense oligonucleotide [13].

The metabolic stability of nusinersen is enhanced by specific chemical modifications incorporated into the oligonucleotide structure. The compound contains uniformly modified two-prime-O-(2-methoxyethyl) and phosphorothioate modifications that decrease nuclease-mediated degradation compared to unmodified oligonucleotides [14] [15]. Despite these stabilizing modifications, sequential nucleotide deletion by exonucleases remains the predominant metabolic pathway.

Clearance parameters derived from population pharmacokinetic modeling provide quantitative measures of elimination kinetics. Cerebrospinal fluid clearance was determined to be 0.136 liters per hour, while plasma clearance reached 2.36 liters per hour [5]. The substantially higher plasma clearance reflects the greater exonuclease activity and more rapid elimination processes operating in systemic circulation compared to the central nervous system compartment.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Drug Indication

Treatment of spinal muscular atrophy

Wikipedia

Use Classification

Other nervous system drugs -> Human pharmacotherapeutic group

Human Drugs -> EU pediatric investigation plans